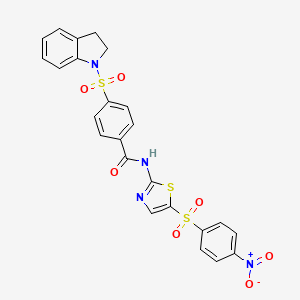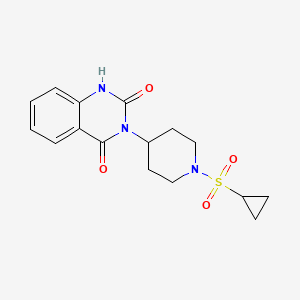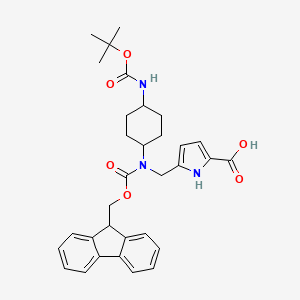![molecular formula C19H14F2N6OS B2983522 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 863457-69-6](/img/structure/B2983522.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound is part of a class of heterocycles that have been used in medicinal chemistry for c-Met inhibition . c-Met is a protein that has been implicated in various types of cancer, and inhibitors of this protein can be valuable in cancer therapy .
Neuropharmacology: GABAA Modulating Activity
The structural motif of this compound suggests potential activity as a GABAA receptor modulator . Modulators of this receptor are important in the treatment of neurological conditions such as epilepsy, anxiety, and insomnia .
Fluorescent Probes
Due to the unique electronic structure of the triazolopyrimidine core, derivatives of this compound could serve as fluorescent probes . These probes can be used in bioimaging to track biological processes in real-time .
Polymer Chemistry: Structural Units
The triazolopyrimidine scaffold can be incorporated as a structural unit in polymers . This can impart certain desirable properties to the polymers, such as thermal stability or fluorescence .
Anti-Cancer Drug Design: QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been performed on triazolopyrimidine derivatives to predict their anti-cancer effects, particularly against gastric cancer . This compound could be a candidate for such studies, which help in designing efficient and novel drugs .
Enzyme Inhibition: LSD1 Inhibitors
Triazolopyrimidine derivatives have been explored as inhibitors of LSD1, an enzyme involved in gene expression. The compound could be used as a template for designing new LSD1 inhibitors , which have implications in treating certain cancers .
Mechanism of Action
Target of Action
Similar compounds have been found to have antiproliferative activities against various human cancer cell lines . This suggests that the compound may interact with proteins or enzymes that play a crucial role in cell proliferation.
Mode of Action
It’s known that similar compounds can reversibly bind to their targets and directly affect protein levels . This could result in the inhibition of certain cellular processes, such as cell proliferation and the cell cycle .
Result of Action
Similar compounds have been found to inhibit the proliferation, cell cycle, and epithelial-mesenchymal transition (emt) progression in certain cancer cell lines . This suggests that the compound could have similar effects.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c20-13-3-1-12(2-4-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLHMBUEHYAKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)

![N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2983445.png)


![1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2983451.png)



![(2E)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2983457.png)

![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)